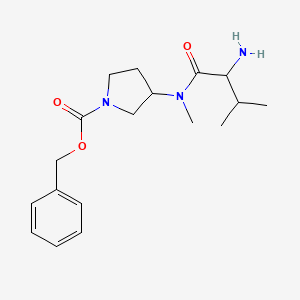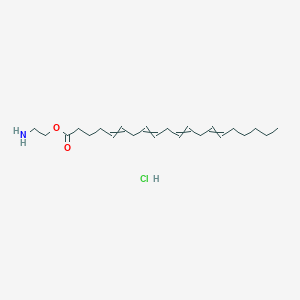
(5Z,8Z,11Z,14Z)-2-Aminoethyl icosa-5,8,11,14-tetraenoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z,8Z,11Z,14Z)-2-Aminoethyl icosa-5,8,11,14-tetraenoate hydrochloride is a synthetic compound with a unique structure characterized by multiple conjugated double bonds and an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14Z)-2-Aminoethyl icosa-5,8,11,14-tetraenoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as icosa-5,8,11,14-tetraenoic acid and 2-aminoethanol.
Esterification: The icosa-5,8,11,14-tetraenoic acid is esterified with 2-aminoethanol under acidic conditions to form the corresponding ester.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and purification processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z,8Z,11Z,14Z)-2-Aminoethyl icosa-5,8,11,14-tetraenoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.
Substitution: The aminoethyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated derivatives.
Applications De Recherche Scientifique
(5Z,8Z,11Z,14Z)-2-Aminoethyl icosa-5,8,11,14-tetraenoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5Z,8Z,11Z,14Z)-2-Aminoethyl icosa-5,8,11,14-tetraenoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z,8Z,11Z,14Z)-2-Aminoethyl icosa-5,8,11,14-tetraenoate: The non-hydrochloride form of the compound.
(5Z,8Z,11Z,14Z)-2-Aminoethyl icosa-5,8,11,14-tetraenoate acetate: An acetate derivative with similar properties.
(5Z,8Z,11Z,14Z)-2-Aminoethyl icosa-5,8,11,14-tetraenoate sulfate: A sulfate derivative used in similar applications.
Uniqueness
(5Z,8Z,11Z,14Z)-2-Aminoethyl icosa-5,8,11,14-tetraenoate hydrochloride is unique due to its specific structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C22H38ClNO2 |
|---|---|
Poids moléculaire |
384.0 g/mol |
Nom IUPAC |
2-aminoethyl icosa-5,8,11,14-tetraenoate;hydrochloride |
InChI |
InChI=1S/C22H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3;1H |
Clé InChI |
BNTZVCDZOZGRSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzo[b]cyclobuta[e]pyran-1-carboxylic acid, 2,2a,8,8a-tetrahydro-8a-hydroxy-7-methoxy-2a-(4-methoxyphenyl)-8-oxo-2-phenyl-5-(phenylmethoxy)-, methyl ester, (2aR,8aS)-rel-](/img/structure/B14796655.png)
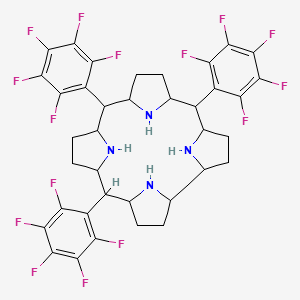
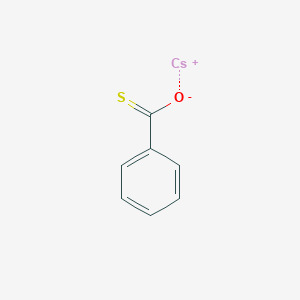
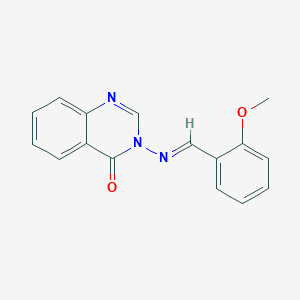
![Butanedioic acid, 2-hydroxy-, compd with7-[(3S,5S)-3-amino-5-methyl-1-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylicacid](/img/structure/B14796672.png)
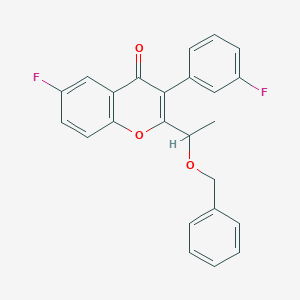
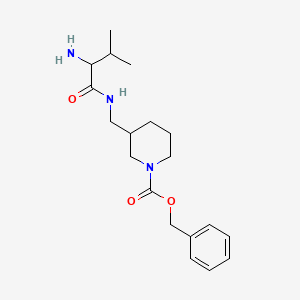
![7-O-benzyl 4-O-tert-butyl 2,3,4a,5,6,8,9,9a-octahydro-1H-pyrazino[2,3-d]azepine-4,7-dicarboxylate](/img/structure/B14796713.png)
![[(3R)-3-amino-3-methyl-4-[1-methyl-5-[4-(4-methylphenyl)butanoyl]pyrrol-2-yl]butyl] dihydrogen phosphate](/img/structure/B14796723.png)
![N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B14796730.png)
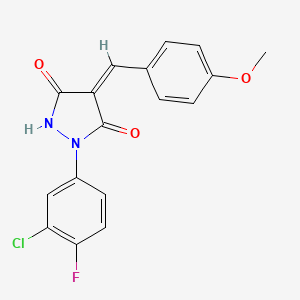
![[(1S,2S,5R,7R,8S,9R,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate](/img/structure/B14796736.png)
![1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine](/img/structure/B14796739.png)
